molecular formula C20H32O2 B1676315 Mestanolone CAS No. 521-11-9

Mestanolone

Cat. No. B1676315
CAS RN: 521-11-9
M. Wt: 304.5 g/mol
InChI Key: WYZDXEKUWRCKOB-YDSAWKJFSA-N
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Description

Mestanolone is the 17α-methylated version of dihydrotestosterone (DHT). The systematic name of mestanolone is: 17β-hydroxy-17α-methylandrost-3-one . It is an orally bioavailable androgenic steroid that is highly androgenic while only slightly anabolic . It is incapable of aromatization and is not an agonist of the progesterone receptor .


Synthesis Analysis

Mestanolone can be synthesized using 4AD as raw material. The process involves acid-catalyzed reaction with triethyl orthoformate in low-carbon alcohols to obtain etherate. The etherate then undergoes a Grignard addition reaction with methyl-magnesium-halide RMgBr in an organic solvent .


Molecular Structure Analysis

Mestanolone has a molecular formula of C20H32O2 . Its average mass is 304.467 Da and its monoisotopic mass is 304.240234 Da .


Chemical Reactions Analysis

The microbial transformation of Mestanolone with Macrophomina phaseolina and Cunninghamella blakesleeana has afforded seven metabolites . The structures of these metabolites were characterized as 17β-hydroxy-17α-methyl-5α-androsta-1-ene-3,11-dione (2), 14α,17β-dihydroxy-17α-methyl-5α-androstan-3,11-dione (3), 17β-hydroxy-17α-methyl-5α-androstan-1,14-diene-3,11-dione (4), 17β-hydroxy-17α-methyl-5α-androstan-3,11-dione (5), 11β,17β-dihydroxy-17α-methyl-5α-androstan-1-ene-3-one (6), 9α,11β,17β-trihydroxy-17α-methyl-5α-androstan-3-one (7), and 1β,11α,17β-trihydroxy-17α-methyl-5α-androstan-3-one (8) .


Physical And Chemical Properties Analysis

Mestanolone has a density of 1.1±0.1 g/cm3, a boiling point of 416.1±38.0 °C at 760 mmHg, and a flash point of 177.6±19.4 °C . It has a molar refractivity of 88.1±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 286.0±3.0 cm3 .

Scientific Research Applications

Microbial Transformation and Anticancer Activities

Mestanolone has been subjected to microbial transformation studies to explore its biochemical properties and potential therapeutic applications. For instance, the transformation of Mestanolone by Macrophomina phaseolina and Cunninghamella blakesleeana resulted in the production of several metabolites. These metabolites were evaluated for their cytotoxicity against cancer cell lines, providing insights into the potential anticancer activities of Mestanolone derivatives. This research opens avenues for developing novel anticancer agents derived from anabolic steroids like Mestanolone (Farooq et al., 2018).

Effects on Skeletal Muscle Cells

Mestanolone has also been studied for its effects on satellite cell distribution and myonuclear number in maturing skeletal muscle fibers. Investigations into the influence of Mestanolone on satellite cells, which are crucial for muscle growth and repair, reveal its impact on skeletal muscle hypertrophy. These studies contribute to our understanding of how anabolic steroids like Mestanolone can affect muscle cell proliferation and differentiation, which is vital for developing treatments for muscle wasting diseases (Allouh & Aldirawi, 2012).

Pharmacological and Biochemical Insights

Research on Mestanolone and its derivatives provides valuable pharmacological and biochemical insights. For example, the microbial transformation of Mestanolone has led to the identification of new compounds with potential pharmacological properties. These studies not only deepen our understanding of Mestanolone's biochemical behavior but also highlight the potential for developing new drugs based on its structure (Mohammad et al., 2013).

properties

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13,15-17,22H,4-12H2,1-3H3/t13-,15+,16-,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZDXEKUWRCKOB-YDSAWKJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048973
Record name Mestanolone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mestanolone

CAS RN

521-11-9
Record name Mestanolone
Source CAS Common Chemistry
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Record name Mestanolone [INN:BAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name mestanolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18219
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Record name Mestanolone
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Record name Mestanolone
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Record name MESTANOLONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
567
Citations
LH Harris - The Journal of Clinical Endocrinology & Metabolism, 1961 - academic.oup.com
… mestanolone was conducted on 20 females with chronic pulmonary tuberculosis, of whom 5 served as controls and 15 received 100 mg. of mestanolone … two courses of mestanolone (…
Number of citations: 17 academic.oup.com
N Takata, K Shiraki, R Takano, Y Hayashi… - Crystal Growth and …, 2008 - ACS Publications
A slurry crystallization technique was used in cocrystal screening of two nonionizable pharmaceutical host compounds, stanolone and mestanolone, with 11 pharmaceutically …
Number of citations: 185 pubs.acs.org
M Yamada, S Aramaki, T Okayasu, T Hosoe… - … of pharmaceutical and …, 2007 - Elsevier
Anabolic steroids with the 17α-methyl,17β-hydroxyl group, which were developed as oral formulations for therapeutic purposes, have been abused in the field of human sports. These …
Number of citations: 21 www.sciencedirect.com
M Gharavi, KC James, LM Sanders - International Journal of Pharmaceutics, 1983 - Elsevier
The solubilities of mestanolone, methandienone, nandrolone and testosterone have been determined in the n-alkanes between C 7 and C 16 and in n-alkanols between C 5 and C 12 . …
Number of citations: 10 www.sciencedirect.com
T Madrakian, A Afkhami, M Rahimi, M Ahmadi… - Talanta, 2013 - Elsevier
A novel and sensitive extraction procedure using maghemite nanoparticles (γ-Fe 2 O 3 ) modified with sodium dodecyl sulfate (SDS), as an efficient solid phase, was developed for …
Number of citations: 38 www.sciencedirect.com
A Afkhami, H Ghaedi, T Madrakian, D Nematollahi… - Talanta, 2014 - Elsevier
… peak for mestanolone. As seen in Fig. 1, the mestanolone structure is very similar to the OXM. So if oxidation had occurred at position 1, an anodic peak for mestanolone should also be …
Number of citations: 20 www.sciencedirect.com
A Arnold, GO Potts, AL Beyler - Journal of Endocrinology, 1963 - joe.bioscientifica.com
The ratios of the relative anabolic and androgenic activities, based on assays measuring nitrogen retention and on the increase in weight of the ventral prostate gland of rats, are …
Number of citations: 13 joe.bioscientifica.com
MY Mohammad, SG Musharraf… - Biocatalysis and …, 2013 - Taylor & Francis
Microbial transformation of mestanolone (1) using the plant pathogenic fungus, Rhizopus stolonifer, resulted in the production of two known metabolites, identified as 11α-…
Number of citations: 7 www.tandfonline.com
R Farooq, N Hussain, S Yousuf, MS Ahmad… - RSC …, 2018 - pubs.rsc.org
The microbial transformation of anabolic androgenic steroid mestanolone (1) with Macrophomina phaseolina and Cunninghamella blakesleeana has afforded seven metabolites. The …
Number of citations: 7 pubs.rsc.org
M Yamada, S Aramaki, M Kurosawa… - Journal of analytical …, 2008 - academic.oup.com
… In this study, we found that metabolites common to those of 17a-methyltestosterone and mestanolone were detected in horse urine after the administration of oxymetholone, …
Number of citations: 14 academic.oup.com

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